2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane
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Overview
Description
2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane is a complex organic compound known for its unique bicyclic structure. This compound features a combination of oxygen and sulfur atoms within its bicyclic framework, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This step involves the cyclization of precursor molecules under specific conditions to form the bicyclic structure.
Introduction of functional groups: Various functional groups, such as methyl and phenyl groups, are introduced through reactions like alkylation and arylation.
Incorporation of heteroatoms: Oxygen and sulfur atoms are incorporated into the bicyclic structure through reactions like oxidation and thiolation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like chromatography are often employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Functional groups can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or organometallic reagents are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of bicyclic structures and the effects of heteroatoms on chemical behavior.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethyl-6,6-diphenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2-Diphenyl-4,4,6,6-tetramethylcyclotrisiloxane
- 3-Pentanone, 2,2,4,4-tetramethyl-
Uniqueness
2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane is unique due to its specific combination of oxygen and sulfur atoms within a bicyclic framework. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
55716-18-2 |
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Molecular Formula |
C20H22OS |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C20H22OS/c1-17(2)19(15-11-7-5-8-12-15)20(21-19,18(3,4)22-17)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
OFHDCJXOJRIYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(C(O2)(C(S1)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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